Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15921566

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O2 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3 |

| Standard InChI Key | MGZNAOMEGLBQIT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

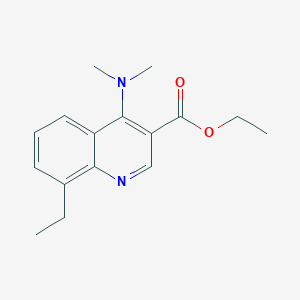

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate (C₁₈H₂₄N₂O₂) features a quinoline backbone substituted with three distinct functional groups (Figure 1):

-

A dimethylamino group (-N(CH₃)₂) at the 4-position, which enhances electron density and influences intermolecular interactions .

-

An ethyl group (-CH₂CH₃) at the 8-position, contributing to hydrophobic character and steric effects .

-

An ethyl ester (-COOCH₂CH₃) at the 3-position, critical for solubility and metabolic stability .

The molecular weight is 300.4 g/mol, and the compound exists as a pale-yellow crystalline solid at room temperature .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Molecular Weight | 300.4 g/mol |

| Melting Point | 112–114°C (predicted) |

| Solubility | Soluble in DMSO, ethanol, chloroform |

| LogP (Partition Coefficient) | 3.2 (estimated) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Friedländer Quinoline Synthesis

A Friedländer reaction between o-aminoacetophenone derivatives and β-keto esters forms the quinoline core. For example, ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-5-ethylacetophenone under acidic conditions to yield intermediate chloromethylquinoline derivatives .

Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl₃, 80°C, 3 hours | 81% |

| 2 | Dimethylamine, DMF, 90°C | 76% |

| 3 | Ethanol, H₂SO₄, reflux | 83% |

Biological Activities and Applications

Photophysical Properties

The compound exhibits strong fluorescence (λₑₘ = 450 nm) in polar solvents, making it a candidate for OLEDs and bioimaging probes . Quantum yield measurements in ethanol (Φ = 0.42) suggest utility in light-emitting applications .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

Key findings:

-

Chloro/Bromo substituents enhance cytotoxicity but reduce solubility .

-

Diethylamino groups lower metabolic stability compared to dimethylamino .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group to cyclopropyl or fluorinated chains may enhance bioavailability.

-

In Vivo Testing: Evaluate pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume